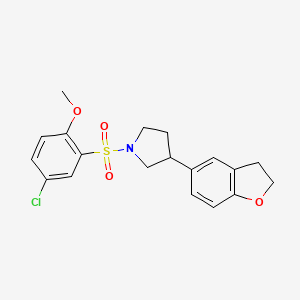

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

The compound 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine features a pyrrolidine core substituted with two distinct moieties:

- A 5-chloro-2-methoxybenzenesulfonyl group at position 1, contributing electron-withdrawing and steric effects.

Its synthesis likely involves sulfonylation and coupling reactions, similar to methods described for related compounds (e.g., yields of 52–75% in ).

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4S/c1-24-18-5-3-16(20)11-19(18)26(22,23)21-8-6-15(12-21)13-2-4-17-14(10-13)7-9-25-17/h2-5,10-11,15H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGYFQADWXUWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, antitumor, and enzyme inhibitory activities.

1. Antibacterial Activity

Several studies have reported the antibacterial properties of sulfonamide derivatives, including those similar to our compound. For instance, compounds with a sulfonamide group exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibition potential .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 |

| 7m | Bacillus subtilis | 0.63 |

| 7n | Other strains | 2.17 |

2. Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Research indicates that related compounds can inhibit folate receptor (FR) α-expressing tumor cells, leading to apoptosis and S-phase accumulation in cell cycles . The mechanism involves inhibition of key enzymes in nucleotide biosynthesis pathways.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for treating Alzheimer's disease.

- Urease : The compound displays strong urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of several synthesized sulfonamide derivatives, it was found that the target compound exhibited significant activity against multiple bacterial strains. The results indicated that structural modifications influenced the potency of these compounds.

Case Study 2: Antitumor Activity Assessment

A series of experiments conducted on human tumor cell lines demonstrated that derivatives similar to our compound could effectively inhibit cell proliferation. The presence of the sulfonamide moiety was critical for enhancing biological activity.

Research Findings

Recent research highlights the importance of the piperidine and benzofuran moieties in enhancing biological activity. The interaction between these functional groups and biological targets has been elucidated through molecular docking studies, revealing potential binding sites and interaction energies that correlate with observed biological effects .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that compounds containing a benzofuran moiety exhibit anticancer properties. The specific structure of 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties : The sulfonamide functional group present in the compound is known for its antimicrobial activity. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Neurological Disorders : There is emerging interest in the use of pyrrolidine derivatives for treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The unique structure of this compound may provide novel therapeutic avenues for conditions such as anxiety and depression .

Material Science Applications

- Polymer Chemistry : The sulfonyl group can act as a reactive site for polymerization processes. Incorporating this compound into polymer matrices may enhance material properties such as thermal stability and mechanical strength, making it suitable for advanced material applications .

- Nanotechnology : The compound's ability to form stable complexes with metal ions can be exploited in nanotechnology for creating functionalized nanoparticles that have applications in drug delivery systems and imaging agents .

Case Studies

Comparison with Similar Compounds

Structural Analogs with Benzofuran Moieties

Table 1: Key Benzofuran Derivatives

Key Observations:

- Balanophonin highlights the pharmacological relevance of dihydrobenzofuran scaffolds but lacks sulfonyl groups, reducing its synthetic versatility compared to the target compound.

- 5-APDB demonstrates how amine substituents on dihydrobenzofuran lead to psychoactivity, contrasting with the target’s sulfonamide group, which may prioritize stability over CNS activity.

Sulfonamide-Containing Analogs

Table 2: Sulfonamide-Based Compounds

Key Observations:

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Chloro-2-methoxybenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of the pyrrolidine core with 5-chloro-2-methoxybenzenesulfonyl chloride, followed by coupling to the 2,3-dihydrobenzofuran moiety. Key steps include:

- Reaction Optimization : Use anhydrous DMF as a solvent with potassium carbonate as a base at 80–100°C for 12–18 hours to ensure complete sulfonylation .

- Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity. Monitor intermediates by TLC (Rf = 0.3–0.5 in 1:1 hexane/ethyl acetate) .

- Yield Enhancement : Pre-activation of the sulfonyl chloride with triethylamine improves electrophilicity, reducing side-product formation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6) identify key signals: pyrrolidine protons (δ 2.5–3.5 ppm), dihydrobenzofuran protons (δ 6.8–7.2 ppm), and sulfonyl group integration .

- X-ray Crystallography : Single-crystal diffraction resolves the stereochemistry of the pyrrolidine ring and confirms the sulfonyl-benzofuran spatial arrangement. Crystallize from acetone/hexane mixtures for optimal crystal growth .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 422.08) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct stress testing in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). The compound is stable at pH 4–8 but hydrolyzes in strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 200°C. Store at –20°C under inert atmosphere to prevent sulfonyl group oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the coupling of the pyrrolidine and dihydrobenzofuran moieties?

- Methodological Answer :

- Catalyst Screening : Use Pd(PPh3)4 or CuI/1,10-phenanthroline for Suzuki-Miyaura coupling, which improves cross-coupling efficiency between aryl halides and boronic acids .

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates. Microwave-assisted synthesis at 120°C for 1 hour reduces reaction time by 50% compared to conventional heating .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., sulfonylation vs. cyclization) .

Q. How can contradictory data between computational conformational predictions and experimental crystallography results be resolved?

- Methodological Answer :

- Computational Refinement : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model torsional angles, adjusting for solvent effects (e.g., acetone vs. gas phase) .

- Experimental Validation : Compare multiple crystal structures (if available) to assess packing forces that may distort conformations. For unresolved discrepancies, employ solid-state NMR to probe local electronic environments .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) targeting sulfonyl and benzofuran pharmacophores?

- Methodological Answer :

- Substituent Modification : Replace the 5-chloro group on the benzenesulfonyl moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Scaffold Hybridization : Fuse the dihydrobenzofuran with a thiophene ring or introduce methyl groups to the pyrrolidine nitrogen to alter steric hindrance .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclooxygenase-2) to correlate substituent changes with activity. Use molecular docking (AutoDock Vina) to predict binding poses .

Q. How can discrepancies in reactivity between batch synthesis and flow-chemistry systems be analyzed?

- Methodological Answer :

- Parameter Mapping : Compare residence time, mixing efficiency, and temperature gradients in flow vs. batch reactors. Use inline UV-Vis spectroscopy to detect intermediate accumulation in flow systems .

- Scale-Down Experiments : Replicate flow conditions (e.g., rapid heating/cooling) in small-scale batch reactors to isolate variables causing yield differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.